molecular formula C13H18N6O3 B5274327 Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- CAS No. 137522-83-9

Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)-

Cat. No.: B5274327
CAS No.: 137522-83-9
M. Wt: 306.32 g/mol
InChI Key: ZDWKNJMIIQMADI-UHFFFAOYSA-N
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Description

Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with morpholine groups and an acetonitrile moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as tetrahydrofuran or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like tetrahydrofuran or acetonitrile. Reaction conditions can vary but often involve temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include substituted triazine derivatives, amides, and esters, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and morpholine groups can form stable complexes with these targets, leading to inhibition or modulation of their activity. This compound can also participate in various biochemical pathways, affecting cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- is unique due to its specific combination of a triazine ring, morpholine groups, and an acetonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c14-1-6-22-13-16-11(18-2-7-20-8-3-18)15-12(17-13)19-4-9-21-10-5-19/h2-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWKNJMIIQMADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OCC#N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160225
Record name Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137522-83-9
Record name Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137522839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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